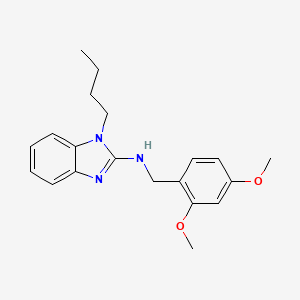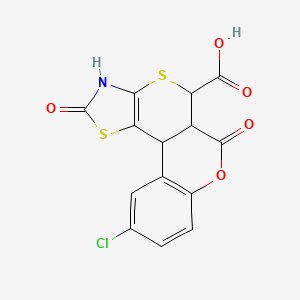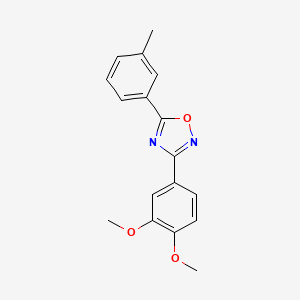![molecular formula C23H19NO3 B11581999 2-methoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline](/img/structure/B11581999.png)
2-methoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is a synthetic organic compound belonging to the class of chromen-imine derivatives It is characterized by the presence of methoxyphenyl groups attached to the chromen-imine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE typically involves the condensation of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base, followed by cyclization and imine formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Industry: In the industrial sector, the compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and imine functionality play crucial roles in binding to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
- (4E)-N-(2-HYDROXYPHENYL)-2-(4-HYDROXYPHENYL)-4H-CHROMEN-4-IMINE
- (4E)-N-(2-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-4H-CHROMEN-4-IMINE
- (4E)-N-(2-NITROPHENYL)-2-(4-NITROPHENYL)-4H-CHROMEN-4-IMINE
Uniqueness: The presence of methoxy groups in (4E)-N-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different properties and applications.
Properties
Molecular Formula |
C23H19NO3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C23H19NO3/c1-25-17-13-11-16(12-14-17)23-15-20(18-7-3-5-9-21(18)27-23)24-19-8-4-6-10-22(19)26-2/h3-15H,1-2H3 |
InChI Key |
AHAXQURLMNPFTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3OC)C4=CC=CC=C4O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11581917.png)
![4-({2-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11581925.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11581948.png)
![7-Methoxy-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11581955.png)

![6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11581960.png)
methanone](/img/structure/B11581967.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11581971.png)
![(5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11581981.png)

![5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11581996.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B11582001.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582004.png)
